3-(2-(Trifluoromethyl)phenyl)butanoic acid
Overview
Description
“3-(2-(Trifluoromethyl)phenyl)butanoic acid” is a chemical compound with the CAS Number: 1042815-75-7 . It has a molecular weight of 232.2 and its IUPAC name is 3-[2-(trifluoromethyl)phenyl]butanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 232.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds containing the trifluoromethyl group, including derivatives of 3-(2-(Trifluoromethyl)phenyl)butanoic acid, has been explored due to the group's impact on the chemical and physical properties of molecules. For instance, the work by Volle and Schlosser (2002) demonstrates the preparation of trifluoromethyl-substituted phthalates and benzoates through Diels-Alder reactions, highlighting the utility of trifluoromethyl groups in synthesizing complex aromatic compounds (Volle & Schlosser, 2002). Similarly, the "watering protocol" described by Marull, Lefebvre, and Schlosser (2004) for the condensation of anilines with trifluoroacetoacetate illustrates a method for selectively producing trifluoromethyl-substituted quinolinones, a process relevant for compounds with structural similarities to this compound (Marull, Lefebvre, & Schlosser, 2004).
Applications in Material Science and Chemistry
The incorporation of the trifluoromethyl group into organic molecules has been shown to significantly alter their reactivity and physical properties, making them suitable for various applications in material science and chemistry. For example, the research by Patil and Améduri (2013) reviews the advances in the (co)polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, underscoring the importance of these monomers in producing polymers with desirable properties for high-tech applications (Patil & Améduri, 2013).
Catalysis and Organic Synthesis
Research into the catalytic applications of compounds related to this compound reveals their potential in facilitating various chemical reactions. Kopylovich, Mahmudov, and Pombeiro (2011) demonstrated the use of 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, indicating the utility of structurally similar compounds in sensor technologies (Kopylovich, Mahmudov, & Pombeiro, 2011).
Safety and Hazards
Future Directions
While specific future directions for “3-(2-(Trifluoromethyl)phenyl)butanoic acid” were not found in the search results, the compound’s potential for further study and application in various fields can be inferred from the properties and activities of related compounds. For example, the compound could potentially be studied further for its biological activity, given the activity observed in related compounds . Additionally, its potential use in chemical reactions such as Suzuki-coupling could be explored further .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYTMBASWRZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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